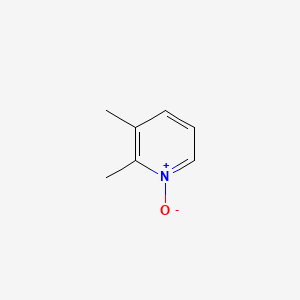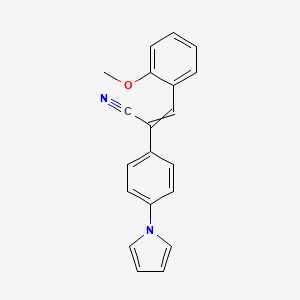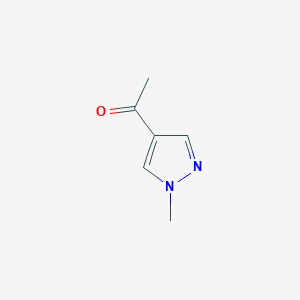
2-氰基苯基苯酮
描述
2-Cyanobenzophenone, also known as 2-benzoylbenzonitrile, is an organic compound with the molecular formula C14H9NO and a molecular weight of 207.23 g/mol. It is characterized by a benzene ring substituted with a cyano group (-CN) and a benzoyl group (C6H5CO-). This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Benzoylation Reaction: One common method involves the benzoylation of benzene derivatives. The reaction typically uses benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nitrile Formation: Another approach is the formation of the nitrile group through the reaction of benzophenone with cyanide sources under controlled conditions.
Industrial Production Methods: In industrial settings, 2-Cyanobenzophenone is produced through optimized versions of these reactions, often involving continuous flow reactors and advanced catalyst systems to enhance yield and purity.
Types of Reactions:
Oxidation: 2-Cyanobenzophenone can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions, such as those using sodium borohydride (NaBH4), can convert 2-Cyanobenzophenone to corresponding benzhydrols.
Substitution Reactions: Substitution reactions involving halogens or other substituents can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Sodium borohydride (NaBH4) is frequently used for reduction reactions.
Substitution: Halogenation reactions typically use bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Benzhydrols and other reduced derivatives.
Substitution Products: Halogenated benzophenones.
科学研究应用
2-Cyanobenzophenone is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme mechanisms and inhibition.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
生化分析
Biochemical Properties
2-Cyanobenzophenone plays a significant role in biochemical reactions, particularly in the formation of adducts with other compounds. It interacts with enzymes, proteins, and other biomolecules through its carbonyl and nitrile groups. For instance, 2-Cyanobenzophenone reacts with furan to form the corresponding adduct . Additionally, its reduction under electrochemical conditions leads to the formation of various compounds such as 2-t-butylbenzophenone, 3-t-butyl-3-phenylphthalide, and 6-t-butyl-3-phenylphthalide
Cellular Effects
2-Cyanobenzophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is mediated through its interactions with cellular proteins and enzymes. For example, the compound’s ability to form adducts with other molecules can affect cellular signaling pathways by modifying the activity of key signaling proteins. Additionally, 2-Cyanobenzophenone’s interactions with enzymes involved in metabolic processes can lead to changes in cellular metabolism, potentially altering the cell’s energy balance and overall function .
Molecular Mechanism
The molecular mechanism of 2-Cyanobenzophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s carbonyl and nitrile groups enable it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For instance, 2-Cyanobenzophenone reacts with furan to form adducts, which can inhibit the activity of enzymes involved in metabolic pathways . Additionally, the compound’s interactions with DNA and RNA can lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyanobenzophenone can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 2-Cyanobenzophenone may degrade into various byproducts, which can have different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound’s effects on cellular function can vary, with some studies reporting changes in cell viability and metabolic activity over extended periods .
Dosage Effects in Animal Models
The effects of 2-Cyanobenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. In some cases, high doses of 2-Cyanobenzophenone have been associated with toxic or adverse effects, such as cell death and tissue damage . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
2-Cyanobenzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into different metabolites. The compound undergoes phase I metabolic reactions, including oxidation, reduction, and hydrolysis, which introduce hydrophilic groups to enhance its solubility and excretion . Additionally, phase II metabolic reactions, such as glucuronidation and sulfation, further modify 2-Cyanobenzophenone to facilitate its elimination from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-Cyanobenzophenone is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution within different cellular compartments . Additionally, binding proteins can sequester 2-Cyanobenzophenone in specific tissues, influencing its localization and accumulation. Understanding these transport and distribution mechanisms is essential for predicting the compound’s effects in vivo.
Subcellular Localization
The subcellular localization of 2-Cyanobenzophenone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may localize to the endoplasmic reticulum, mitochondria, or nucleus, depending on its interactions with cellular proteins and enzymes . These localization patterns can affect the compound’s activity and function, as different cellular compartments provide distinct microenvironments that influence biochemical reactions.
作用机制
The mechanism by which 2-Cyanobenzophenone exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the mechanism involves the transfer of electrons from the reducing agent to the cyano group, resulting in the formation of a benzhydrol. The molecular targets and pathways involved vary based on the context of the reaction or application.
相似化合物的比较
2-Cyanobenzophenone is similar to other benzophenone derivatives, such as 4-Cyanobenzophenone and 3-Cyanobenzophenone. These compounds differ in the position of the cyano group on the benzene ring, which can influence their reactivity and applications. 2-Cyanobenzophenone is unique in its specific reactivity and utility in various chemical processes.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2-benzoylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBIJHFBORWDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394685 | |
| Record name | 2-Cyanobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37774-78-0 | |
| Record name | 2-Cyanobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyanobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the 2-cyanobenzophenone molecule?
A1: 2-Cyanobenzophenone crystallizes in the monoclinic space group P21/c. [] The molecule exhibits a torsion angle of -42.6° for O(1)-C(1)-C(8)-C(13) and -2.8° for C(1)-C(8)-C(13)-C(14), indicating a significant steric repulsion between the C=O and C=N groups. Furthermore, the two aromatic rings within the molecule are not coplanar, adopting a dihedral angle of 66.2°. []
Q2: How can 2-Cyanobenzophenone be utilized in the synthesis of heterocyclic compounds?
A2: 2-Cyanobenzophenones are valuable precursors for synthesizing 3-arylphthalides. [] Treatment with sodium borohydride (NaBH4) facilitates a reductive heterocyclization reaction, leading to the formation of these valuable heterocyclic structures. [] This reaction highlights the potential of 2-Cyanobenzophenones in developing efficient synthetic routes for complex molecules.
Q3: Can you elaborate on the broader synthetic applications of 2-Cyanobenzophenones?
A3: 2-Cyanobenzophenones are highly valuable starting materials for constructing diverse 3,3-disubstituted isoindolinones and 3-aryl-3-hydroxyisoindolinones. [] These heterocyclic compounds are important structural motifs in various biologically active molecules. Strategic synthetic approaches and cascade reactions involving 2-Cyanobenzophenones allow access to these compounds, showcasing their utility in medicinal chemistry and drug discovery endeavors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(4-Fluorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1307913.png)
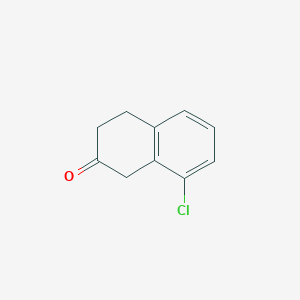
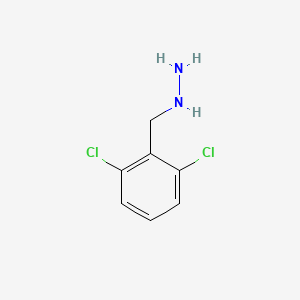
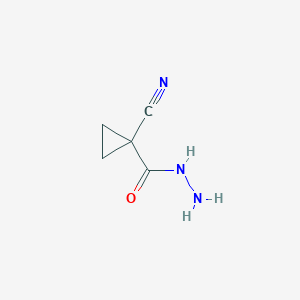


![5,6-Dihydro-[1,4]dioxine-2-carboxylic acid](/img/structure/B1307921.png)

![2-(4-Pyrrol-1-ylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1307927.png)
![methyl 2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarboxylate](/img/structure/B1307932.png)
![5-[(Z)-(4-methoxyphenyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B1307934.png)
